6,7-Dihydrodiol-ibudilast

Description

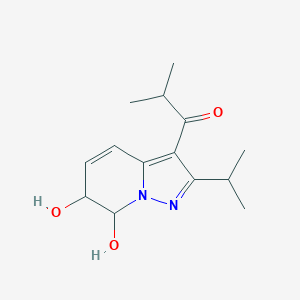

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

1-(6,7-dihydroxy-2-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C14H20N2O3/c1-7(2)12-11(13(18)8(3)4)9-5-6-10(17)14(19)16(9)15-12/h5-8,10,14,17,19H,1-4H3 |

InChI Key |

IPCRPIMYUQUART-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN2C(C(C=CC2=C1C(=O)C(C)C)O)O |

Origin of Product |

United States |

Metabolic Biotransformation Pathways and Enzymology of 6,7 Dihydrodiol Ibudilast Formation

Identification of 6,7-Dihydrodiol-ibudilast as a Primary Metabolite

The characterization of ibudilast's metabolic pathways has been achieved through a variety of established scientific methods. Early investigations utilized hepatic microsomes from both rats and humans to study the fundamental routes of metabolism in a controlled, in vitro setting. tandfonline.com These studies demonstrated that ibudilast (B1674240) undergoes significant hydroxylation. tandfonline.com

To identify and quantify metabolites in biological systems, extensive profiling has been conducted in various preclinical species including mice, rats, dogs, monkeys, and horses, as well as in healthy human volunteers. tandfonline.comnih.govnih.gov These studies analyze biological matrices such as plasma, urine, and bile to detect the presence of the parent drug and its metabolites. tandfonline.comresearchgate.netresearchgate.net A key analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the high sensitivity and specificity required for these analyses. tandfonline.com

The definitive identification of this compound and other metabolites relies on advanced analytical instrumentation. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful tool used in these research contexts. nih.govresearchgate.net By providing precise mass measurements, LC-HRMS allows researchers to determine the elemental composition of a metabolite. Further structural information is obtained through fragmentation analysis (tandem MS or MS/MS), where the metabolite is broken down into smaller, characteristic ions. This fragmentation pattern serves as a molecular fingerprint, enabling the confident postulation and confirmation of the metabolite's chemical structure. tandfonline.com

Enzymatic Catalysis in this compound Formation

The generation of this compound from ibudilast is not a spontaneous chemical conversion but a highly regulated enzymatic process. This biotransformation is primarily an oxidative reaction, heavily dependent on specific enzyme families within the body.

The Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics, plays a crucial role in the formation of this compound. mdpi.comtandfonline.comnih.gov Research has shown that the metabolism of ibudilast is NADPH-dependent, a characteristic hallmark of CYP-mediated reactions. researchgate.netresearchgate.net

Table 1: Key Research Findings on Ibudilast Metabolism to this compound

| Finding | Species/System | Method | Implicated Enzymes | Citation |

|---|---|---|---|---|

| Primary metabolite is a 6,7-dihydrodiol. | Humans, Animals | Pharmacokinetic studies | Cytochrome P450 isozymes | mdpi.com, tandfonline.com, nih.gov |

| Metabolite plasma levels are ~30-40% of parent. | Humans | Clinical pharmacokinetic study | Not specified | tandfonline.com, researchgate.net |

| Metabolism involves hydroxylation. | Rats, Humans | Hepatic microsomes | Not specified | tandfonline.com |

| Formation of an epoxide intermediate. | Mice | In vivo and in vitro studies | CYP3A4 | researchgate.net, researchgate.net, researchgate.net |

| Metabolism primarily by CYP2B6 and CYP2E1. | Not specified | Review | CYP2B6, CYP2E1 | nih.gov |

| Metabolites include glucuronide conjugates. | Humans, Horses | Urine analysis, LC-HRMS | UGTs (inferred) | tandfonline.com, nih.gov |

While the initial oxidative step (epoxidation) is primarily attributed to the Cytochrome P450 monooxygenases, the subsequent conversion of the epoxide intermediate to the dihydrodiol is a hydration reaction. This step is catalyzed by epoxide hydrolase, which is a hydrolase enzyme, not an oxidoreductase. Therefore, the formation of this compound is a two-step process involving a CYP-mediated oxidation followed by an epoxide hydrolase-mediated hydration.

Subsequent Metabolic Transformations of this compound

Following its formation, this compound can undergo further metabolic changes, primarily through Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. Studies have detected low levels of glucuronide conjugates of the dihydrodiol metabolite in urine. tandfonline.com This indicates that UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the dihydrodiol. In addition to glucuronidation, metabolites conjugated with sulfonic acid have also been identified in research on horses. nih.govresearchgate.net These subsequent transformations represent the final steps in the metabolic clearance of this primary ibudilast metabolite.

Preclinical Pharmacological Characterization of 6,7 Dihydrodiol Ibudilast

In Vitro Receptor Binding and Ligand Activity Profiling

Detailed studies focusing exclusively on the in vitro receptor binding and ligand activity of 6,7-Dihydrodiol-ibudilast are sparse. The majority of published research centers on the pharmacological actions of the parent drug, ibudilast (B1674240), with the activities of its metabolites often being inferred or not separately characterized.

Phosphodiesterase (PDE) Inhibition Potency and Selectivity

Information specifically detailing the phosphodiesterase (PDE) inhibition potency and selectivity of this compound is not available in the reviewed scientific literature. The parent compound, ibudilast, is well-characterized as a non-selective PDE inhibitor, demonstrating activity against several isoforms, notably PDE3, PDE4, PDE10, and PDE11. nih.govnih.gov This inhibition leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which mediate its anti-inflammatory and vasodilatory effects. nih.govnih.gov However, comparable data quantifying the specific inhibitory constants (IC50 or Ki) of this compound against various PDE isoforms or a direct comparative analysis of its inhibitory activity relative to ibudilast has not been publicly reported.

Toll-like Receptor 4 (TLR4) Modulatory Effects

The parent compound, ibudilast, is recognized as an antagonist of Toll-like receptor 4 (TLR4). nih.govnih.gov This action is believed to contribute significantly to its neuroprotective effects by attenuating glial cell activation and subsequent neuroinflammation. frontiersin.org Despite the established role of ibudilast as a TLR4 modulator, specific studies examining the direct modulatory effects of its primary metabolite, this compound, on TLR4 signaling are absent from the available literature.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Ibudilast has been identified as an inhibitor of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. nih.govnih.gov This inhibition is another key component of its broad anti-inflammatory profile. As with its other targets, there is a lack of specific data characterizing the potential inhibitory activity of this compound against MIF. Enzymatic analyses have detailed the non-competitive, allosteric inhibition of MIF by ibudilast, but similar investigations into its metabolite have not been described. nih.gov

Other G-Protein Coupled Receptor (GPCR) Interactions

There is no information available in the reviewed literature regarding any potential interactions of this compound with other G-Protein Coupled Receptors (GPCRs).

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific preclinical data on the pharmacological properties of this compound to generate the detailed article as requested.

This compound is identified as the primary metabolite of the well-studied compound, ibudilast. mdpi.com Pharmacokinetic studies have established that its plasma concentrations reach approximately 20% to 55% of the parent drug. openaccessjournals.comnih.govnih.gov

However, the existing body of research focuses almost exclusively on the pharmacological actions of the parent compound, ibudilast. Detailed investigations into the specific effects of this compound on ion channel modulation, calcium signaling, cyclic nucleotide metabolism, inflammatory mediator production, neurotrophic factor production, or antioxidant properties are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline for this compound. Attributing the known pharmacological characteristics of ibudilast to its metabolite without direct preclinical evidence would be speculative and would not meet the required standards of scientific accuracy.

Cellular Signaling Pathway Modulation in Preclinical Models

Effects on Specific Intracellular Pathways (e.g., NF-κB, IRAK1, TRAF6, Ubiquitin-Proteasome System)

Currently, there is a lack of specific preclinical data detailing the direct effects of this compound on key intracellular inflammatory and signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, interleukin-1 receptor-associated kinase 1 (IRAK1), TNF receptor-associated factor 6 (TRAF6), or the ubiquitin-proteasome system. Research has primarily focused on the parent compound, ibudilast, and its broad mechanisms of action. As this compound is the primary metabolite of ibudilast, its distinct pharmacological activities, if any, on these specific molecular targets remain to be elucidated.

Mechanistic Investigations in Animal Models

Central Nervous System (CNS) Pharmacodynamics in Rodent Models

Investigations into the central nervous system pharmacodynamics of this compound in rodent models have yielded a significant finding regarding its distribution. Studies have shown that this primary metabolite of ibudilast is not detectable in the central nervous system of rats, even when high concentrations of the parent compound, ibudilast, are present. nih.gov This suggests that this compound does not readily cross the blood-brain barrier. Consequently, the centrally-mediated effects observed following the administration of ibudilast are likely attributable to the parent compound itself and not to this particular metabolite.

Below is a summary of the key pharmacokinetic and distribution characteristics of this compound.

| Characteristic | Finding | Source |

| Metabolite Status | Primary metabolite of ibudilast. | tandfonline.com |

| Plasma Concentration | Approximately 30% of the parent compound, ibudilast. | nih.gov |

| CNS Penetration | Not detectable in the central nervous system of rats. | nih.gov |

Given the evidence that this compound does not penetrate the central nervous system in preclinical rodent models, there is no available research on its direct effects on glial cell modulation, including the activation of microglia and astrocytes. nih.gov The well-documented glial attenuating effects of ibudilast are therefore considered to be a result of the parent molecule's activity within the CNS. researchgate.net

Consistent with its inability to cross the blood-brain barrier, there are no specific preclinical studies that have investigated the role of this compound in the attenuation of neuroinflammatory pathways within the central nervous system. The anti-neuroinflammatory properties observed with ibudilast treatment are attributed to the parent compound's actions.

There is a lack of preclinical data on the direct neuronal protection and survival mechanisms of this compound. Its limited access to the central nervous system precludes a direct role in processes such as anti-apoptotic effects or the mitigation of glutamate (B1630785) neurotoxicity within the brain.

Peripheral Systemic Pharmacodynamics and Immune Modulation in Animal Models

While this compound is present in the plasma at notable concentrations, specific preclinical studies detailing its peripheral systemic pharmacodynamics and immune-modulating effects in animal models are not extensively available in the current body of scientific literature. nih.gov The anti-inflammatory activity of ibudilast in the peripheral immune system has been documented, but the specific contribution of its 6,7-dihydrodiol metabolite to these effects has not been independently characterized. researchgate.net

Comparative Preclinical Pharmacology with Ibudilast and Other Metabolites

Ibudilast undergoes metabolism to produce several metabolites, with the primary metabolite identified in plasma being this compound. researchgate.netresearchgate.net Preclinical and clinical pharmacokinetic studies have consistently measured the presence of this dihydroxy metabolite, providing a basis for understanding its systemic exposure relative to the parent compound, ibudilast. researchgate.netalzdiscovery.org

In human studies, the plasma concentrations of this compound are significant, ranging from approximately 20% to 55% of the levels of the parent drug. openaccessjournals.com The pharmacokinetic profile of this compound largely mirrors that of ibudilast, although data for the metabolite have been noted to be highly variable. nih.gov Key pharmacokinetic parameters, such as the maximum concentration (Cmax) and the area under the curve (AUC), for the metabolite have been observed to be roughly 20% to 50% of those for ibudilast. nih.gov

Beyond this compound, other metabolites have been identified. Preclinical investigations have detected various Phase I and Phase II metabolites. Phase I metabolism primarily involves hydroxylation, leading to mono-, di-, and tri-hydroxylated forms, as well as demethylated metabolites. Phase II metabolism results in conjugation with glucuronic and sulfonic acids. nih.gov Dihydro metabolites have also been detected in urine. alzdiscovery.org

One study noted the use of an ibudilast analog, AV1013, which has reduced PDE-inhibitory action but retains the ability to regulate glia and inhibit macrophage migration inhibitory factor (MIF). mstrust.org.uk This suggests that different components of the ibudilast molecule and its potential metabolites could have distinct pharmacological profiles. However, specific comparative data for this compound on these targets are not provided.

The following table summarizes the comparative plasma exposure of this compound relative to Ibudilast based on available pharmacokinetic data.

Table 1: Comparative Plasma Exposure of Ibudilast and its Primary Metabolite

| Compound | Relative Plasma Concentration (Compared to Ibudilast) | Key Pharmacokinetic Observations |

| Ibudilast | 100% | Parent compound |

| This compound | 20% - 55% | Primary metabolite. Cmax and AUC values are approximately 20-50% of the parent drug. openaccessjournals.comnih.gov |

Structural Activity Relationship Sar and Molecular Modeling of 6,7 Dihydrodiol Ibudilast

Structure-Activity Relationships within Ibudilast (B1674240) and its Dihydrodiol Metabolites

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor, and its metabolism in the body leads to the formation of several metabolites, with 6,7-Dihydrodiol-ibudilast being a major oxidative product. nih.gov Pharmacokinetic studies have shown that the plasma levels of this metabolite can be significant, reaching approximately 30% to 55% of the parent drug concentration. nih.govopenaccessjournals.com

The transformation of ibudilast to its 6,7-dihydrodiol metabolite involves the enzymatic addition of two hydroxyl groups across the 6 and 7 positions of the pyridine (B92270) ring. This structural modification from the parent compound to the dihydrodiol metabolite is expected to have a significant impact on its biological activity. The addition of the polar hydroxyl groups increases the hydrophilicity of the molecule, which could alter its ability to cross the blood-brain barrier and interact with its molecular targets.

While direct comparative studies on the PDE inhibitory activity of this compound are not extensively available, research on other derivatives of ibudilast has provided insights into the structure-activity relationships (SAR) of this class of compounds. For instance, modifications to the ketone moiety of ibudilast have been shown to significantly affect its PDE3 and PDE4 inhibitory activity. researchgate.net The introduction of the dihydrodiol moiety in this compound represents a substantial structural change that would likely modulate its binding affinity and selectivity for various PDE isoforms.

Impact of Dihydrodiol Moiety on Pharmacophore Properties

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to exert a specific biological activity. The conversion of ibudilast to this compound introduces two hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This alteration significantly changes the pharmacophoric features of the molecule compared to the parent compound.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level.

Ligand-Protein Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. While specific docking studies for this compound are not readily found in the literature, we can hypothesize its potential interactions with PDE enzymes. The binding of ibudilast to PDE4, for example, is driven by hydrophobic interactions and a key hydrogen bond. Docking simulations of this compound into the active site of PDE4 could reveal how the additional hydroxyl groups influence its binding orientation and affinity. It is plausible that these new functional groups could form additional hydrogen bonds with the protein, potentially increasing its binding affinity. Conversely, the increased polarity might be unfavorable for binding in a predominantly hydrophobic pocket.

Conformational Analysis and Energy Landscapes of the Metabolite

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. The introduction of the dihydrodiol moiety in this compound would be expected to alter its conformational flexibility and preferred spatial arrangement compared to ibudilast. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the metabolite, providing insights into its dynamic behavior in solution and within a protein binding site. nih.govnih.govdntb.gov.uadntb.gov.ua Understanding the accessible conformations is essential for predicting its ability to adopt the correct geometry for binding to its targets.

Predictive Modeling of Binding Affinity to Known and Novel Targets

Predictive modeling techniques, often employing machine learning algorithms, can be used to estimate the binding affinity of a molecule to a protein target. chalmers.sebris.ac.uk By training a model on a dataset of known PDE inhibitors and their binding affinities, it would be possible to predict the affinity of this compound for various PDE isoforms. Such models could also be used to screen for potential off-target interactions, helping to build a more complete pharmacological profile of the metabolite. These predictive approaches, when combined with experimental validation, can accelerate the understanding of the biological role of drug metabolites.

Analytical Methodologies for Research and Preclinical Studies of 6,7 Dihydrodiol Ibudilast

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for separating 6,7-Dihydrodiol-ibudilast from its parent compound and other endogenous components in complex biological matrices, allowing for precise quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary and most definitive technique for the quantification of this compound in preclinical and clinical research samples. A validated bioanalytical method has been established for the analysis of both ibudilast (B1674240) and this compound in plasma and urine. nih.gov

This method utilizes a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of the metabolite even at low concentrations. nih.gov In one study, because chemical synthesis of the metabolite was not feasible, it was first purified from rat and rabbit liver preparations. This purified this compound was then used to compare its LC-MS/MS signal with that of the parent drug, ibudilast, which enabled the estimation of its concentration in subsequent sample analyses. nih.gov

Key parameters of a reported LC-MS/MS method are detailed below:

Interactive Data Table: LC-MS/MS Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Instrumentation | Sciex API 5000 with Turbo Spray Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analytical Column | Fluophase RP, 2.1 × 50 mm, 5 µm |

| Column Temperature | 35°C |

| Mobile Phase A | 0.2% formic acid in water |

| Mobile Phase B | 0.2% formic acid in acetonitrile |

| Injection Volume | 10 µl |

| Flow Rate | 450 µl/min |

The method demonstrated a lower limit of quantification (LLOQ) of 1.00 ng/mL for both ibudilast and its metabolite. nih.gov This level of sensitivity is crucial for accurately profiling the pharmacokinetic behavior of this compound.

A review of the scientific literature did not yield specific, validated Gas Chromatography-Mass Spectrometry (GC-MS) methods developed solely for the analysis of this compound. GC-MS typically requires analytes to be volatile and thermally stable, which often necessitates derivatization for polar molecules like dihydrodiols. The preference for LC-MS/MS in bioanalysis of this metabolite suggests that it may be better suited to the physicochemical properties of this compound, avoiding the need for derivatization and potential thermal degradation.

While High-Performance Liquid Chromatography (HPLC) is the separation technique used in the LC-MS/MS methods described, no standalone HPLC methods with conventional detectors (e.g., UV, Fluorescence) specifically for the quantification of this compound in biological matrices are detailed in the available research. The concentration of the metabolite in preclinical samples is often low, necessitating the high sensitivity of a mass spectrometer for detection, which may not be achievable with standard HPLC detectors. nih.gov

Sample Preparation Strategies for Biological Matrices in Preclinical Research

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before instrumental analysis. For the LC-MS/MS analysis of this compound, a straightforward and efficient protein precipitation method has been successfully employed for plasma and urine samples. nih.gov

The process involves the following steps:

Addition of an Internal Standard: A structurally-related analog is added to the biological sample to account for variability during sample processing and analysis. nih.gov

Protein Precipitation: Acetonitrile containing 0.2% formic acid is added to the plasma or urine sample. This causes proteins to precipitate out of the solution. nih.gov

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins and other solid debris. nih.gov

Supernatant Collection: The resulting supernatant, which contains this compound and the internal standard, is collected for injection into the LC-MS/MS system. nih.gov

This protein precipitation technique is widely used in bioanalytical research due to its simplicity, speed, and suitability for high-throughput sample processing.

Development and Validation of Bioanalytical Assays for Preclinical Research

The development of a reliable bioanalytical assay is governed by stringent validation guidelines, such as those from the Food and Drug Administration (FDA), to ensure the integrity of the data. The LC-MS/MS assay used for this compound was validated accordingly. nih.gov

A key challenge in the assay development for this metabolite was the lack of a synthetic chemical standard. To overcome this, the metabolite was biosynthesized and purified from in vitro liver preparations. nih.gov While a full validation for the metabolite could not be completed without a reference standard, a workaround was established. It was demonstrated that the calibration curves for ibudilast and the purified this compound were reproducibly parallel over a concentration range of 1 to 1000 ng/mL. nih.gov This allowed for the use of ibudilast calibration curves to estimate the concentrations of the metabolite by applying a 'correction factor' derived from the mean ratio of the two curves. nih.gov

The validation parameters for the parent drug's assay, which the metabolite's quantification relies upon, included:

Accuracy: 100 ± 10% nih.gov

Precision: ≤10% (standard deviation/mean) nih.gov

Lower Limit of Quantification (LLOQ): 1.00 ng/mL nih.gov

This approach provided a scientifically sound method for estimating the metabolite's concentration in preclinical pharmacokinetic studies. nih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Detailed spectroscopic and spectrometric characterization data (e.g., NMR, IR, UV-Vis) for isolated this compound are not extensively reported in the peer-reviewed literature. While mass spectrometry (as part of LC-MS/MS) is used for its quantification and confirmation of its mass, comprehensive structural elucidation data from other spectroscopic techniques are not publicly available.

The initial identification of the metabolite, purified from rat and rabbit liver, would have necessitated such characterization to confirm its structure as the 6,7-dihydrodiol derivative of ibudilast. nih.gov However, the specific spectral data from these initial identification studies are not included in the primary pharmacokinetic publications.

Synthesis and Chemical Modification Studies of 6,7 Dihydrodiol Ibudilast Analogs

Synthetic Routes for 6,7-Dihydrodiol-ibudilast for Research Purposes

The acquisition of pure this compound for research has presented significant challenges. Early pharmacokinetic studies reported that direct chemical synthesis of the metabolite was not feasible at the time. Consequently, researchers resorted to isolating the compound from biological sources. Specifically, the metabolite was purified from rat and rabbit liver preparations where the parent drug, Ibudilast (B1674240), had been metabolized by hepatic enzymes. nih.gov This bio-extraction method, while providing the necessary reference material, is often low-yielding and not practical for producing larger quantities required for extensive research.

Given the limitations of isolation, a targeted chemical synthesis remains a desirable goal. A plausible synthetic strategy would involve the direct dihydroxylation of Ibudilast. This transformation targets the electron-rich pyrazolo[1,5-a]pyridine (B1195680) ring system. The reaction would likely be mediated by an oxidizing agent capable of forming vicinal diols on an aromatic ring, mimicking the cytochrome P450-mediated metabolism that occurs in vivo.

Below is a table outlining a hypothetical synthetic route for research quantities.

| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Product | Purpose |

| 1 | Aromatic Dihydroxylation | Ibudilast | 1. Osmium tetroxide (OsO₄) 2. N-Methylmorpholine N-oxide (NMO) | This compound (racemic mixture) | Direct conversion to the target metabolite. |

| Alternate | Biocatalytic Oxidation | Ibudilast | Engineered cytochrome P450 enzyme or microbial system | This compound | Mimics the natural metabolic pathway to potentially improve stereoselectivity. |

This table represents a proposed synthetic approach, as a definitive, high-yield chemical synthesis has not been widely reported in the literature.

Stereoselective Synthesis Approaches for Isomers

The formation of the diol at positions 6 and 7 of the ibudilast core introduces two new stereocenters. This means that this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Determining the biological activity of individual isomers is critical, as they often exhibit different pharmacological properties. Therefore, stereoselective synthesis is a key objective for in-depth study.

A premier method for achieving stereoselective dihydroxylation of an alkene precursor is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org While this reaction is typically applied to alkenes rather than aromatic systems, a synthetic route could be designed to proceed through an appropriate unsaturated intermediate derived from a precursor to the pyrazolo[1,5-a]pyridine ring. The choice of the chiral ligand in the Sharpless reaction dictates which face of the double bond is hydroxylated, thereby controlling the absolute stereochemistry of the resulting diol. wikipedia.org

The two most common catalyst mixtures, AD-mix-α and AD-mix-β, provide access to nearly opposite enantiomers.

| Catalyst System | Chiral Ligand | Expected Stereochemical Outcome |

| AD-mix-α | (DHQ)₂PHAL | Provides one enantiomer of the diol |

| AD-mix-β | (DHQD)₂PHAL | Provides the opposite enantiomer of the diol |

This table illustrates a well-established method for asymmetric dihydroxylation that could be adapted to a suitable precursor for the stereocontrolled synthesis of this compound isomers.

Design and Synthesis of Chemically Modified Analogs for SAR Studies

The design of such analogs would involve systematic modification at key positions of the this compound molecule. Synthetic chemistry would be employed to create a library of related compounds, which would then be tested in biological assays.

| Molecular Region of Modification | Proposed Chemical Modification | Rationale for Modification (SAR Hypothesis) |

| Diol Group (C6-OH, C7-OH) | Methylation of one or both hydroxyls | To determine the necessity of free hydroxyl groups for activity and to block potential sites of further metabolism (e.g., glucuronidation). |

| Replacement of OH with F or H | To probe the role of hydrogen bonding and polarity in receptor binding. | |

| Isobutyl Group (on ketone) | Replacement with cyclopropyl (B3062369) or tert-butyl | To explore the impact of steric bulk and lipophilicity on target engagement and metabolic stability. |

| Isopropyl Group (on ring) | Replacement with smaller (ethyl) or larger (cyclopentyl) groups | To assess the size tolerance of the binding pocket associated with the pyrazolo[1,5-a]pyridine core. |

| Pyridine (B92270) Ring | Introduction of electron-withdrawing (e.g., Cl, F) or donating (e.g., OMe) groups | To modulate the electronic properties of the aromatic system and influence metabolic stability or receptor interactions. |

This table outlines a hypothetical SAR campaign for this compound, as specific studies on its analogs are not extensively documented.

Isotopic Labeling Strategies for Metabolic Tracing Experiments (e.g., this compound-D7)

Isotopic labeling is an indispensable tool in drug metabolism studies. Incorporating stable isotopes, such as deuterium (B1214612) (²H or D), into a drug molecule creates a heavier version that is chemically identical but can be distinguished by mass spectrometry. This allows researchers to track the fate of the drug and its metabolites through a biological system with high precision.

For metabolic studies involving Ibudilast, a deuterated version, Ibudilast-d7, is available as an internal standard for quantitative analysis. medchemexpress.compharmaffiliates.comcaymanchem.com The synthesis of this compound-D7 would logically proceed from this labeled precursor. The process would involve two key stages: first, the synthesis of Ibudilast-d7, followed by its conversion to the diol metabolite.

The reported structures for commercially available Ibudilast-d7 indicate that the seven deuterium atoms are incorporated into the aliphatic side chains. caymanchem.comclearsynth.com For example, this can be achieved by using deuterated starting materials such as acetone-d6 (B32918) and isopropyl-d7 bromide during the synthesis of the Ibudilast scaffold.

The subsequent conversion of Ibudilast-d7 to this compound-D7 could be achieved through two primary methods:

In Vitro Metabolism: Incubating Ibudilast-d7 with liver microsomes (containing cytochrome P450 enzymes) to produce the labeled metabolite.

Chemical Synthesis: Applying a dihydroxylation reaction, as described in section 6.1, to the Ibudilast-d7 precursor.

Future Research Directions and Unanswered Questions

Elucidating Novel Molecular Targets and Binding Partners of 6,7-Dihydrodiol-ibudilast

A fundamental unanswered question is whether this compound shares the same molecular targets as its parent compound or if it possesses a unique set of binding partners. Ibudilast (B1674240) is recognized as a non-selective phosphodiesterase (PDE) inhibitor, with activity against PDE3, PDE4, PDE10, and PDE11, and as an inhibitor of the macrophage migration inhibitory factor (MIF). alzdiscovery.orgnih.govresearchgate.net These interactions are central to its anti-inflammatory and glial cell attenuating effects. nih.govopenaccessjournals.com

Future research must prioritize the systematic screening of this compound against these known targets to determine its binding affinity and inhibitory potential. It is plausible that the addition of hydroxyl groups in the metabolite's structure could alter its binding kinetics and specificity compared to ibudilast. Furthermore, unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, are essential to identify entirely novel molecular targets and binding partners within the central nervous system and peripheral tissues. Understanding these interactions is the first step in delineating the specific signaling pathways modulated by the metabolite.

| Known Ibudilast Targets | Target Class | Potential Research Question for this compound |

| Phosphodiesterase 4 (PDE4) | Enzyme | Does the metabolite inhibit PDE4 isoforms with similar or different potency compared to ibudilast? |

| Phosphodiesterase 10 (PDE10) | Enzyme | What is the binding affinity and inhibitory constant (Ki) of the metabolite for PDE10? alzdiscovery.org |

| Phosphodiesterase 3 (PDE3) | Enzyme | Can the metabolite's interaction with PDE3 explain any unique cardiovascular or cellular effects? |

| Phosphodiesterase 11 (PDE11) | Enzyme | How does the metabolite's inhibition of PDE11 compare to ibudilast, and what are the functional consequences? alzdiscovery.org |

| Macrophage Migration Inhibitory Factor (MIF) | Cytokine | Does this compound bind to and inhibit MIF, thereby contributing to anti-inflammatory activity? nih.gov |

| Toll-like receptor 4 (TLR4) | Receptor | As a predicted target for ibudilast, does the metabolite act as a TLR4 antagonist? researchgate.net |

Advanced Preclinical Models for Mechanistic Elucidation and Comparative Studies

The therapeutic potential of ibudilast has been demonstrated in a wide array of preclinical models for conditions such as neuropathic pain, multiple sclerosis, and substance use disorders. openaccessjournals.com However, these studies have generally not distinguished between the effects of the parent drug and its primary metabolite. Future investigations require the use of advanced preclinical models designed specifically to dissect the mechanistic contributions of this compound.

This includes the use of in vitro models such as primary glial cell cultures and neuronal co-cultures to directly compare the anti-inflammatory and neuroprotective effects of ibudilast versus its metabolite. More complex models like brain organoids or "disease-in-a-dish" platforms derived from patient-induced pluripotent stem cells (iPSCs) could offer significant insights into cell-type-specific responses. For in vivo studies, rodent models with genetic knockouts for specific PDE isoforms or MIF could help clarify whether the metabolite's actions depend on these canonical pathways. Such comparative studies are crucial to determine if this compound is merely a less active byproduct or a significant contributor to the therapeutic efficacy of ibudilast.

| Model Type | Specific Example | Research Application for this compound |

| In Vitro Cellular Models | Primary Microglia/Astrocyte Cultures | Directly compare the potency of the metabolite and parent drug in suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6). nih.gov |

| Advanced In Vitro Models | Human iPSC-derived Motor Neuron Cultures | Evaluate the neuroprotective capacity of the metabolite in models of neurodegenerative diseases like ALS. nih.gov |

| Ex Vivo Models | Acute Brain Slice Preparations | Assess the metabolite's effect on synaptic plasticity and neuronal excitability. |

| In Vivo Genetic Models | PDE4 Knockout Mouse Models | Determine if the physiological effects of the metabolite are dependent on the PDE4 pathway. |

| In Vivo Disease Models | Experimental Autoimmune Encephalomyelitis (EAE) Rat Model | Conduct head-to-head comparisons of ibudilast and its metabolite in mitigating neuroinflammation and demyelination. nih.govopenaccessjournals.com |

Integration of Omics Data in Understanding its Biological Impact

Modern "omics" technologies offer a powerful, unbiased approach to understanding the global biological impact of a compound. The application of transcriptomics, proteomics, and metabolomics to study this compound is a critical and entirely unexplored research avenue. These systems-level analyses can reveal novel mechanisms of action, identify biomarkers of target engagement, and uncover unexpected off-target effects.

Transcriptomics (e.g., RNA-sequencing) of cultured neural cells or tissues from preclinical models treated with the metabolite could identify entire gene networks that are up- or down-regulated, pointing towards affected signaling pathways. Proteomics can provide a functional readout of these transcriptional changes by quantifying alterations in protein expression and post-translational modifications. Finally, metabolomics analysis would offer a snapshot of the metabolic state of the system in response to the compound, potentially identifying shifts in cellular bioenergetics or lipid signaling that contribute to its effects. nih.gov Integrating these multi-omics datasets will be essential for building a comprehensive picture of the metabolite's cellular impact.

| Omics Technology | Objective | Potential Insights for this compound |

| Transcriptomics | To profile changes in gene expression. | Identification of novel signaling pathways modulated by the metabolite; understanding its impact on inflammatory and neurotrophic factor gene networks. |

| Proteomics | To quantify changes in protein abundance and post-translational modifications. | Revealing downstream effectors of the metabolite's binding partners; identifying potential biomarkers of its activity in biofluids. |

| Metabolomics | To analyze the global metabolic profile. | Uncovering effects on cellular metabolism, such as mitochondrial function or neurotransmitter synthesis, that are distinct from the parent compound. nih.gov |

Computational and Systems Biology Approaches for Predicting Metabolite Activity and Interactions

Computational and systems biology approaches provide powerful in silico tools to generate hypotheses and guide experimental research, saving significant time and resources. nih.gov For this compound, these methods can be used to predict its pharmacological properties and biological interactions before they are tested in the lab.

| Computational Approach | Description | Application to this compound |

| Molecular Docking | Simulates the interaction between a small molecule and a protein target. | Predict and compare the binding energy and conformation of the metabolite versus ibudilast at PDE and MIF active sites. |

| Pharmacophore Modeling | Identifies the 3D arrangement of features necessary for biological activity. | Screen for other potential off-target proteins that the metabolite might interact with based on its unique structure. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity. | Predict the metabolite's blood-brain barrier permeability and potential for inhibiting other enzymes based on its structural properties. |

| Systems Biology Modeling | Integrates multi-omics data into network models to simulate biological processes. | Predict the downstream consequences of the metabolite's interaction with its targets on neuroinflammatory and metabolic pathways. |

Q & A

Q. How can researchers accurately identify and characterize 6,7-Dihydrodiol-ibudilast in pharmacokinetic studies?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the metabolite/parent ratio in biological matrices. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and compare spectral data with reference standards. Key parameters include retention time, molecular ion ([M+H]⁺ = 265.15), and fragmentation patterns. Metabolite ratios should be calculated using AUC(0–24h) values for plasma and urine samples, as demonstrated in pharmacokinetic studies .

Q. What are the established protocols for synthesizing this compound with high purity?

- Methodological Answer : Follow a regioselective oxidation-reduction pathway starting from ibudilast. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>98%) using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy. Detailed synthetic procedures should align with IUPAC guidelines for reporting novel compounds, including spectroscopic data (¹H/¹³C NMR, IR) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the neuroprotective mechanisms of 6,7-Dihydrodiol-iol-ibudilast in neurodegenerative models?

- Methodological Answer : Use a randomized, double-blind, placebo-controlled trial design with longitudinal MRI endpoints. Measure percent brain volume change (PBVC) and T1/T2 lesion evolution over 12–24 months. Include post hoc analyses to assess the conversion of active lesions to persistent black holes, as validated in MS trials . For preclinical models, combine in vitro assays (e.g., microglial TNF-α suppression) with in vivo behavioral tests (e.g., rotarod performance in EAE mice).

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct dose-response studies to reconcile differences in bioavailability. For example, in vitro IC₅₀ values for PDE4 inhibition may not account for blood-brain barrier penetration or metabolite activity. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement biomarkers (e.g., cAMP levels in CSF). Cross-validate findings using positron emission tomography (PET) imaging with radiolabeled tracers .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s anti-inflammatory effects?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. For contradictory cytokine data (e.g., IL-6 vs. IL-10 modulation), use pathway enrichment analysis (e.g., Gene Ontology) to identify upstream regulators. Report effect sizes with 95% confidence intervals and adjust for multiplicity (e.g., Bonferroni correction). Transparently document confounding variables (e.g., concomitant immunosuppressants) in supplementary materials .

Q. How can researchers optimize the detection of this compound in complex biological matrices?

- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the metabolite from plasma. Use deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects. Validate the method per FDA guidelines for sensitivity (LLOQ ≤ 1 ng/mL), precision (CV < 15%), and recovery (>80%). Include a stability assessment under freeze-thaw cycles .

Methodological and Ethical Considerations

Q. What are the critical safety parameters for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant protocols for handling neuroactive compounds. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. Store the compound at room temperature in airtight containers with desiccants. Document acute toxicity data (e.g., LD₅₀ in rodents) and disposal methods in compliance with EPA guidelines .

Q. How should researchers design inclusion criteria for clinical trials involving this compound?

- Methodological Answer : Define cohorts based on biomarkers (e.g., gadolinium-enhancing lesions in MS) and exclude patients with hepatic impairment due to the compound’s CYP450 metabolism. Stratify randomization by baseline EDSS scores and prior disease-modifying therapy. Include a Data Safety Monitoring Board (DSMB) to oversee adverse events (e.g., gastrointestinal distress) .

Data Presentation and Reproducibility

Q. What supplementary materials are essential for replicating studies on this compound?

- Methodological Answer : Provide raw NMR spectra, HPLC chromatograms, and MRI sequences in appendices. Include detailed synthetic protocols (e.g., reaction temperatures, catalyst ratios) and statistical code (R/Python scripts) for data analysis. For clinical trials, share de-identified patient-level data via repositories like ClinicalStudyDataRequest.com .

Q. How can researchers mitigate bias in preclinical studies of this compound?

- Methodological Answer : Use blinded outcome assessments and pre-register hypotheses on platforms like Open Science Framework (OSF). Employ negative controls (e.g., vehicle-treated cohorts) and validate findings across multiple cell lines (e.g., BV-2 microglia, SH-SY5Y neurons). Report animal studies per ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.